molecular formula C23H27N3O3 B10875942 (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10875942
M. Wt: 393.5 g/mol
InChI Key: WNQDEOHBRZLTCN-UHFFFAOYSA-N
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Description

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of methoxyphenyl groups and the aminoethylidene side chain. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one shares structural similarities with other pyrazolone derivatives, such as antipyrine and aminopyrine.
  • Unique Features: The presence of methoxyphenyl groups and the specific aminoethylidene side chain distinguishes it from other pyrazolone derivatives, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H27N3O3/c1-15(2)14-24-16(3)21-22(17-6-10-19(28-4)11-7-17)25-26(23(21)27)18-8-12-20(29-5)13-9-18/h6-13,15,25H,14H2,1-5H3

InChI Key

WNQDEOHBRZLTCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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